![molecular formula C7H12ClNO2 B13472240 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-5-oxaspiro[24]heptan-4-one hydrochloride is a chemical compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride typically involves the reaction of a suitable precursor with an amine under controlled conditions. One common method involves the cyclization of a linear precursor followed by the introduction of the aminomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Aminomethyl ketones: Compounds with an aminomethyl group attached to a ketone.
Uniqueness
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride is unique due to its combination of a spirocyclic structure and an aminomethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
6-(aminomethyl)-5-oxaspiro[2.4]heptan-4-one;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-4-5-3-7(1-2-7)6(9)10-5;/h5H,1-4,8H2;1H |
Clé InChI |
XDKIDJQFXXOTFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(OC2=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




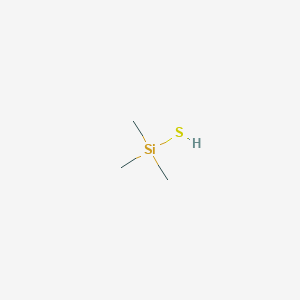

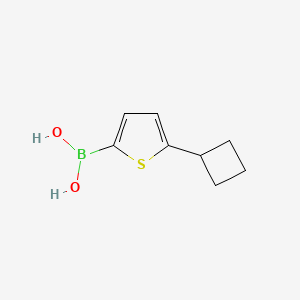
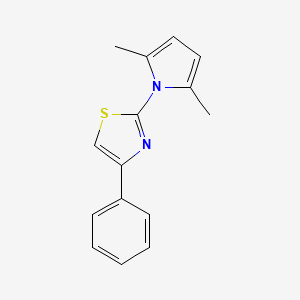
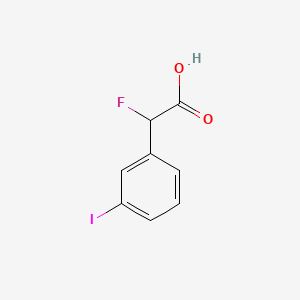
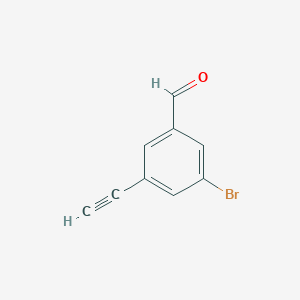
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
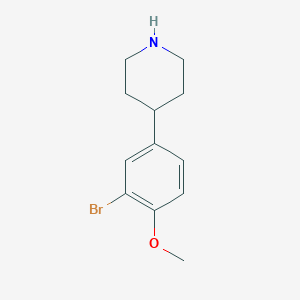

![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
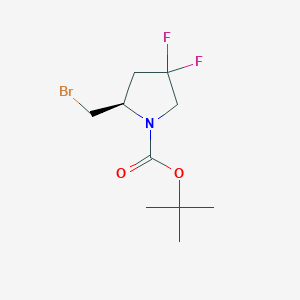
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
